An In-depth Technical Guide to the Physicochemical Properties of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. As a Senior Application Scientist, the following content is structured to deliver not just technical data, but also to provide insights into the experimental methodologies and the scientific rationale that underpins the determination of these properties. While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a framework for its characterization by leveraging data from analogous structures and detailing robust, self-validating experimental protocols.
Introduction: The Quinazolinone Scaffold and the Significance of Physicochemical Profiling
The quinazolinone ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial and anti-inflammatory agents[1][2]. The specific derivative, 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, is of particular interest due to its fused pyrroloquinazoline framework and the presence of an iodine atom. The iodine substituent not only influences the molecule's steric and electronic properties but also serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR)[1][3].
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties, including melting point, solubility, pKa, and lipophilicity (logP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This guide will delve into the known and inferred properties of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and provide detailed protocols for their empirical determination.
Molecular Identity and Core Properties
A foundational aspect of any chemical investigation is the unambiguous identification of the molecule and its basic properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉IN₂O | [1] |
| Molecular Weight | 312.11 g/mol | [1] |
| CAS Number | 61938-66-7 | [1] |
| Canonical SMILES | C1CC2=NC3=C(C=C(C=C3)I)C(=O)N2C1 | [1] |
| InChI Key | DMOZYSZRNOWILX-UHFFFAOYSA-N | [1] |
| Physical Form | Solid at room temperature | [1] |
The molecular structure reveals a rigid, fused ring system. The presence of both a hydrogen bond donor (the N-H group in tautomeric forms or in protonated species) and acceptors (the carbonyl oxygen and nitrogen atoms), along with the lipophilic aromatic and pyrrolo rings, suggests a molecule with complex solubility and partitioning behavior. The iodine atom at the 7-position significantly increases the molecular weight compared to its unsubstituted counterpart and is expected to influence its crystallinity and lipophilicity.
Thermal Properties: Melting Point
The melting point is a critical parameter for assessing the purity and solid-state stability of a compound. While the melting point of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is not explicitly documented in the literature, it is known to be a solid at room temperature[1]. We can infer its likely melting behavior by examining related compounds.
| Compound | Melting Point (°C) |
| 7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 180–181 |
| 7-(4-(Trifluoromethyl)phenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 191–192 |
| 7-(o-Tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 176–177 |
| 7-(3-Methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 140–141 |
Data for comparative compounds sourced from[3].
The high melting points of these analogues suggest that the fused ring system leads to a stable crystal lattice. The iodo-substituted compound is expected to have a similarly high melting point.
Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Caption: Workflow for Melting Point Determination using DSC.
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Expertise & Experience: The choice of a hermetically sealed pan is crucial to prevent any loss of sample due to sublimation at elevated temperatures. The heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.
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Trustworthiness: The protocol is self-validating through the analysis of the resulting thermogram. A sharp, single endothermic peak is indicative of a pure crystalline solid. The onset of the peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion, another important thermodynamic parameter.
Solubility
Solubility is a critical determinant of a drug's bioavailability. A compound must have adequate aqueous solubility to be absorbed from the gastrointestinal tract, yet also possess sufficient lipid solubility to cross cell membranes.
While it has been noted that 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has "notable solubility in organic solvents"[1], quantitative data in aqueous or organic media is not available. For context, the unsubstituted parent compound, 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, has a predicted water solubility with a logS of -3.00, which corresponds to approximately 186 mg/L. The addition of a large, hydrophobic iodine atom would be expected to decrease aqueous solubility.
Authoritative Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent for an extended period and then measuring the concentration of the dissolved compound in the supernatant.
Caption: Workflow for Thermodynamic Solubility Determination.
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Expertise & Experience: An equilibration time of 24 to 48 hours is chosen to ensure that a true thermodynamic equilibrium is reached between the solid and the solution. Filtration is a critical step to ensure that no solid particles contribute to the measured concentration. The choice of HPLC-UV for quantification is common for aromatic, UV-active compounds like quinazolinones.
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Trustworthiness: This method is self-validating by ensuring that a solid residue of the compound remains after the equilibration period, confirming that the solution is indeed saturated. The linearity of the calibration curve (R² > 0.99) ensures accurate quantification.
Ionization Constant (pKa)
The pKa of a molecule dictates its charge state at a given pH. This is of paramount importance as the charge of a molecule affects its solubility, permeability, and interaction with biological targets. The 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold has nitrogen atoms that can be protonated. The pKa value will quantify the pH at which this protonation occurs. No experimental pKa data is available for the target compound.
Authoritative Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination. It involves the stepwise addition of a titrant (acid or base) to a solution of the compound and monitoring the pH change.
